

Application Notes and Protocols for the Synthesis of K11 Antimicrobial Peptide

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For Researchers, Scientists, and Drug Development Professionals Introduction

The K11 antimicrobial peptide, a synthetic α-helical peptide, has demonstrated significant broad-spectrum antimicrobial activity against a variety of pathogens, including multidrug-resistant strains.[1][2][3] Its high therapeutic index makes it a promising candidate for further drug development.[1][2][3] K11 is a 20-amino acid peptide with the sequence KWKSFIKKLTKKFLHSAKKF-NH2.[2][4] It was designed from a hybrid of cecropin A1, melittin, and magainin 2.[2][5][6] This document provides detailed methods and protocols for the chemical synthesis, purification, and characterization of the K11 peptide.

Data Presentation

Table 1: Physicochemical Properties of K11 Peptide



Property	Value	Reference
Amino Acid Sequence	KWKSFIKKLTKKFLHSAKKF- NH2	[2][4]
Molecular Weight (Calculated)	2495.1 Da	[1]
Molecular Weight (Determined by Mass Spectrometry)	2494.4 Da	[1]
Net Charge	+8	[2]
Hydrophobicity	0.276	[2]
% Helix	67.4	[2]
Therapeutic Index	320	[1][2][3][7]

Table 2: Synthesis and Purification Performance

Parameter	Value	Reference
Synthesis Method	Solid-Phase Peptide Synthesis (Fmoc Chemistry)	[1][4][8][9]
Purity after Purification	>90% to >95%	[1][8][9][10]
Overall Yield after Purification	21.7%	[10]

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of K11



Bacterial Strain	MIC (μg/mL)	Reference
Staphylococcus aureus CMCC26003	0.5	[1]
Bacillus subtilis DB430	2	[1]
Bacillus pumilus CMCC63202	1	[1]
Pseudomonas aeruginosa	1.6	[2]
Acinetobacter baumannii (Clinical Isolates)	0.8 - 3.25	[2]
Klebsiella pneumoniae (MDR/XDR Isolates)	8 - 512	[9]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of K11

This protocol outlines the manual synthesis of K11 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11] Automated synthesizers can also be used and may offer higher efficiency.[4]

Materials:

- Fmoc-protected amino acids
- Rink Amide resin (for C-terminal amidation)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC) or HBTU/DIEA
- OxymaPure® or HOBt
- Trifluoroacetic acid (TFA)



- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Diethyl ether
- Synthesis vessel with a sintered glass filter

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
- · Fmoc Deprotection:
 - o Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5 minutes.
 - o Drain the solution.
 - Repeat the piperidine treatment for another 10 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like OxymaPure® (3-5 equivalents) in DMF.
 - Add the coupling reagent DIC (3-5 equivalents).
 - Pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 1-2 hours at room temperature.



- Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (3 times) and DCM (3 times).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the K11 sequence.
- Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection step (step 2).
- Cleavage and Side-Chain Deprotection:
 - Wash the peptide-resin with DCM and dry it under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).[4]
 - Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature with occasional swirling.[4]
- · Peptide Precipitation and Washing:
 - Filter the cleavage mixture to separate the resin.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide.
 - Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual cleavage cocktail.
 - Dry the crude peptide pellet under vacuum.

II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

Crude K11 peptide



- Milli-Q water
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- RP-HPLC system with a C18 column

Protocol:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A (e.g., 0.1% TFA in water).
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., Kromasil C18-5).[1]
 - Mobile Phase A: 0.1% TFA in water.[1]
 - Mobile Phase B: 0.1% TFA in acetonitrile.[1]
 - Flow Rate: 1 mL/min.[1]
 - Gradient: A linear gradient of mobile phase B (e.g., 0-60% over 60 minutes). The exact gradient should be optimized based on the crude peptide's hydrophobicity.
 - Detection: UV absorbance at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak, which represents the purified K11 peptide.
- Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified K11 peptide as a white powder.

III. Characterization by Mass Spectrometry



Protocol:

- Sample Preparation: Dissolve a small amount of the lyophilized, purified K11 in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
- Mass Spectrometry Analysis:
 - Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
 - Acquire the mass spectrum in the positive ion mode.
- Data Analysis: Compare the experimentally determined molecular weight with the calculated theoretical mass of K11 (2495.1 Da) to confirm the identity of the synthesized peptide.[1]

Visualizations Synthesis and Purification Workflow



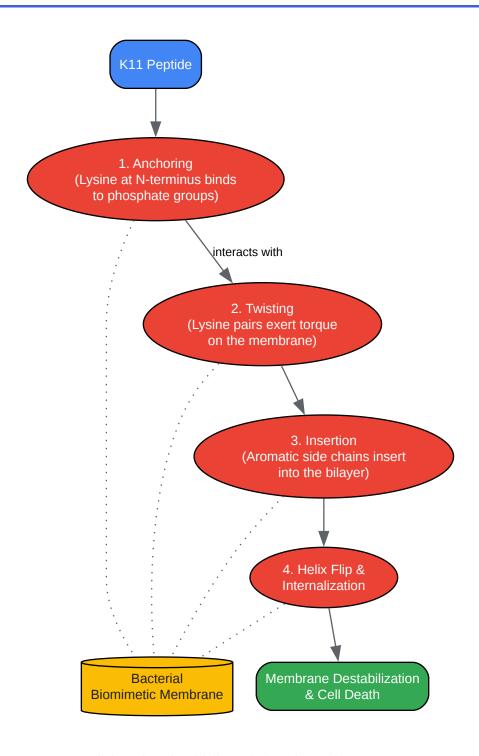
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Caption: Workflow for K11 synthesis and purification.

Proposed Mechanism of K11 Action

The antimicrobial activity of K11 is believed to involve its interaction with and disruption of bacterial cell membranes.





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